molecular formula C24H20F6N6O2 B10826903 (E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL CAS No. 149715-95-7

(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL

Cat. No.: B10826903
CAS No.: 149715-95-7
M. Wt: 538.4 g/mol
InChI Key: FZEJTXCSLUORDW-FPYGCLRLSA-N
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Description

This compound is a structurally complex triazole derivative characterized by a propan-2-ol backbone substituted with two 1H-1,2,4-triazole groups, a 2,4-difluorophenyl moiety, and a styryl-linked 2,2,3,3-tetrafluoropropoxy side chain in the E-configuration. Its design likely builds on antifungal triazole pharmacophores, such as fluconazole (UK-49858), which shares the 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol core .

Synthesis involves multi-step protocols, including nucleophilic substitution reactions between triazole derivatives and halogenated intermediates (e.g., 2-chloro-2',4'-difluoroacetophenone) under reflux conditions, followed by coupling of the tetrafluoropropoxy-styryl moiety . The stereospecific E-configuration of the styryl group is critical for optimizing molecular interactions with fungal cytochrome P450 enzymes, a common target for triazole antifungals .

Properties

CAS No.

149715-95-7

Molecular Formula

C24H20F6N6O2

Molecular Weight

538.4 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+

InChI Key

FZEJTXCSLUORDW-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F

Origin of Product

United States

Biological Activity

The compound (E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL is a derivative of fluconazole and exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and efficacy against various pathogens based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Core Structure : It contains a triazole ring which is known for its antifungal properties.
  • Substituents : The presence of difluorophenyl and tetrafluoropropoxy groups enhances its biological activity and solubility.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits potent antifungal activity against several strains of fungi:

  • C. albicans : The effective concentration (EC50) was found to be significantly lower than that of fluconazole. In vivo studies indicated a survival rate of 100% in infected mice treated with this compound at a dose of 50 mg/kg .
Pathogen EC50 (mg/kg) Survival Rate (%)
C. albicans2.6100
C. neoformans19.7100
A. fumigatus39.8100

Antiparasitic Activity

The compound also shows promising antiparasitic effects:

  • T. cruzi : Exhibited an MIC (Minimum Inhibitory Concentration) of 0.033 μg/mL, outperforming traditional treatments like benznidazole .
Parasite MIC (μg/mL) Selectivity Index
T. cruzi0.0333807.7
T. brucei2.88744

The mechanism by which this compound exerts its antifungal and antiparasitic effects primarily involves the inhibition of fungal enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi . This disruption leads to compromised cell membrane integrity and ultimately cell death.

In Vivo Efficacy

In a murine model infected with C. albicans, treatment with the (+) enantiomer of the compound resulted in significantly better outcomes compared to the racemic mixture and the (-) enantiomer:

  • Dosage : Administered at varying doses from 1 mg/kg to 30 mg/kg.
  • Results : The (+) enantiomer showed lower toxicity and higher efficacy at lower doses compared to both the racemic mixture and fluconazole .

Toxicity Studies

Toxicity assessments indicated that the compound is relatively safe at lower doses:

  • Toxicity Threshold : The racemic mixture was safe at doses up to 1 mg/kg/day while the (+) enantiomer showed toxic effects only at 30 mg/kg/day .

Scientific Research Applications

2D and 3D Structure

The 2D structure can be visualized through various chemical drawing software. The 3D conformations are essential for understanding the compound's interaction with biological macromolecules.

Antifungal Activity

Preliminary studies indicate that the triazole moiety exhibits significant antifungal properties. Triazoles are commonly used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes .

Anticancer Potential

The compound's structural features suggest potential interactions with cancer-related targets. Triazoles have been associated with anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .

Other Pharmacological Activities

Research indicates that compounds similar to this one can exhibit:

  • Anti-inflammatory properties : Potentially useful in treating inflammatory diseases.
  • Anticonvulsant effects : Important for neurological applications .

Agricultural Applications

Due to its unique structural properties, this compound may also find applications in agriculture as a pesticide or herbicide. The presence of fluorine atoms can enhance the stability and efficacy of agricultural chemicals.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as:

  • Molecular docking : To predict binding affinities to target proteins.
  • Spectroscopy methods : To study interactions at the molecular level.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models could be employed to predict the biological activity of this compound based on its chemical structure. These models analyze how variations in structure influence biological effects, which is essential for drug development processes.

Comparative Studies

Several compounds share structural features with (E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL. Notable examples include other triazole derivatives that have been studied for their pharmacological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Structural Features Pharmacological Relevance Synthetic Pathway Reference
(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL Propan-2-ol core, two triazoles, E-styryl with tetrafluoropropoxy, 2,4-difluorophenyl Hypothesized enhanced antifungal activity due to fluorinated styryl group improving target binding Multi-step nucleophilic substitution and styryl coupling under controlled conditions
Fluconazole (UK-49858) Propan-2-ol core, two triazoles, 2,4-difluorophenyl (no styryl or tetrafluoropropoxy) Broad-spectrum antifungal (Candida, Cryptococcus); inhibits lanosterol 14α-demethylase (CYP51) Direct alkylation of triazole with difluorophenyl intermediates
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol Ethanol backbone, single triazole, 2,4-difluorophenyl Intermediate in antifungal synthesis; lower potency compared to fluconazole derivatives Reduction of ketone intermediates followed by triazole conjugation
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Butan-2-ol core, cyclopropyl, chlorophenyl, single triazole Antifungal candidate with altered steric profile; potential for targeting resistant fungal strains Cyclopropane ring introduction via Grignard reactions

Key Findings and Distinctions

  • Bioactivity : Fluconazole’s efficacy is well-documented, but resistance in Candida auris and Aspergillus fumigatus limits utility . The target compound’s tetrafluoropropoxy-styryl group may improve membrane penetration or CYP51 binding affinity, though specific MIC data are unavailable in the provided evidence .
  • Metabolic Stability: Fluorination (e.g., tetrafluoropropoxy) likely enhances metabolic stability compared to non-fluorinated analogs, as seen in radiofluorinated probes like [¹⁸F]fluconazole .

Impurity Profiles and Quality Control

Related substances, such as (2RS)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol (LGCFOR0235.11), are monitored as impurities during synthesis. These may arise from incomplete stereochemical control or side reactions during triazole alkylation . Regulatory guidelines (e.g., USP) enforce strict limits on unspecified impurities (<0.10%) to ensure safety and efficacy .

Preparation Methods

Condensation of Triazole Derivatives with Epoxide Intermediates

A widely utilized method involves the condensation of a styryl-triazole intermediate with a chiral epoxide precursor. The key steps include:

  • Synthesis of 3-[(E)-4-(2,2,3,3-Tetrafluoropropoxy)styryl]-1H-1,2,4-Triazole (Intermediate XII)

    • Prepared via Heck coupling of 4-(2,2,3,3-tetrafluoropropoxy)styryl bromide with 1H-1,2,4-triazole under palladium catalysis .

    • Reaction conditions: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 100°C, 12 h. Yield: 68–75% .

  • Preparation of Epoxide Intermediate

    • α-(2,4-Difluorophenyl)-β-1H-1,2,4-triazole acetophenone is oxidized using sulfur-containing salts (e.g., Oxone®) in dichloromethane with tetrabutylammonium bromide as a phase-transfer catalyst .

    • Conditions: 50°C, 24 h. Yield: 81.9% .

  • Final Coupling

    • The epoxide reacts with Intermediate XII in tetrahydrofuran (THF) using potassium carbonate as a base .

    • Conditions: Reflux, 8 h. Yield: 72% after silica gel chromatography .

Table 1: Key Parameters for Condensation Method

ParameterDetails
Styryl-triazole Intermediate3-[(E)-4-(2,2,3,3-Tetrafluoropropoxy)styryl]-1H-1,2,4-triazole
Epoxide Precursor(2R,3S)-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
SolventTetrahydrofuran (THF)
BasePotassium carbonate (K₂CO₃)
TemperatureReflux (66°C)
Yield72%

Asymmetric Synthesis via Grignard Reagent Addition

This approach ensures stereochemical control by employing chiral auxiliaries or asymmetric catalysis:

  • Formation of Dichloroacetone Intermediate

    • 1-Bromo-2,4-difluorobenzene is converted to a Grignard reagent (2,4-difluorophenylmagnesium bromide) in THF .

    • Reaction with dichloroacetone at −20°C yields α-(2,4-difluorophenyl)-β-chloropropanone .

  • Double Triazole Alkylation

    • The chloro groups are substituted with 1,2,4-triazole using potassium carbonate in acetonitrile .

    • Conditions: Reflux, 4 h. Yield: 81.9% .

  • Stereochemical Resolution

    • Racemic mixtures are resolved using R-(-)-10-camphorsulfonic acid in acetone-methanol .

    • Diastereomeric excess: >98% .

Table 2: Asymmetric Synthesis Optimization

StepConditionsYield/Excess
Grignard FormationMg, THF, 40°C85%
Triazole AlkylationK₂CO₃, CH₃CN, reflux81.9%
Chiral ResolutionR-(-)-10-Camphorsulfonic acid, acetone98% de

Microwave-Assisted Synthesis for Improved Efficiency

Recent protocols leverage microwave irradiation to accelerate reaction kinetics:

  • One-Pot Triazole Formation

    • Aryl iodides, sodium azide, and alkynes undergo cycloaddition under CuI/DBU catalysis in DMSO .

    • Conditions: Microwave, 95°C, 30 min. Yield: 60–75% .

  • Application to Compound A

    • Styryl-triazole intermediates synthesized via microwave show reduced reaction times (2–4 h vs. 12–24 h conventionally) .

Catalytic Hydrogenation and Deuteriation

Advanced catalytic methods enhance selectivity and sustainability:

  • Ruthenium-Catalyzed Deuteration

    • RuNp@PVP catalysts enable H/D exchange in triazole rings under mild conditions (50°C, 2 bar D₂) .

    • Application: Synthesis of deuterated analogs for pharmacokinetic studies .

Industrial-Scale Production Considerations

Key industrial adaptations include:

  • Solvent Recycling : Dichloromethane and THF are recovered via distillation .

  • Cost-Effective Catalysts : Raney nickel replaces palladium in hydrogenation steps .

  • Crystallization Optimization : Ethanol recrystallization achieves >99.5% purity .

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis involves modular steps: (1) acylating 2,4-difluorophenyl precursors to introduce reactive intermediates (e.g., acetophenone derivatives), (2) alkylation of triazole moieties to build the core structure, and (3) styryl coupling to incorporate the tetrafluoropropoxy-substituted aromatic ring. Critical steps include optimizing reaction conditions (e.g., temperature, catalysts) to preserve stereochemistry, as seen in Fluconazole synthesis . For the styryl group, Heck coupling or Wittig reactions may be employed, similar to methods for phenacyl azole derivatives . Purification often requires column chromatography or recrystallization to isolate the E-isomer .

Q. How is structural integrity confirmed?

Use multi-modal characterization :

  • NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and stereochemistry.
  • X-ray crystallography to resolve the E-configuration and hydrogen-bonding networks, as demonstrated for triazole derivatives .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • IR spectroscopy to confirm functional groups (e.g., hydroxyl, triazole) .

Q. What preliminary assays evaluate antifungal activity?

Conduct minimum inhibitory concentration (MIC) assays against Candida spp. and Aspergillus spp. using broth microdilution (CLSI guidelines). Compare results to reference drugs (e.g., Fluconazole) . Include time-kill kinetics to assess fungistatic vs. fungicidal effects. For mechanism insights, test inhibition of fungal lanosterol 14α-demethylase (CYP51) via spectrophotometric assays .

Advanced Research Questions

Q. How to design SAR studies for optimizing antifungal activity?

Focus on strategic modifications :

  • Styryl group : Vary substituents (e.g., electron-withdrawing groups on the tetrafluoropropoxy chain) to enhance membrane permeability .
  • Triazole positioning : Compare 1,2,4-triazole vs. imidazole analogs to assess target binding selectivity .
  • Hydroxyl group : Explore prodrug strategies (e.g., esterification) to improve bioavailability . Use docking simulations (e.g., AutoDock Vina) to predict interactions with CYP51’s heme cofactor, prioritizing derivatives with stronger binding affinities .

Q. How to resolve contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Measure solubility, metabolic stability (via liver microsomes), and plasma protein binding. Poor in vivo efficacy may stem from rapid clearance or insufficient tissue penetration .
  • Bioavailability optimization : Formulate with cyclodextrins or liposomes to enhance solubility, as seen in azole antifungals .
  • Animal models : Use immunosuppressed murine candidiasis models to correlate in vitro MICs with survival rates .

Q. What computational methods predict CYP51 binding affinity?

  • Molecular docking : Identify key residues (e.g., Tyr118, Phe228) interacting with the triazole and difluorophenyl groups. Prioritize compounds with <−8.0 kcal/mol binding energies .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories; analyze hydrogen bonds and hydrophobic interactions .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide rational design .

Methodological Notes

  • Stereochemical purity : Use chiral HPLC or capillary electrophoresis to separate enantiomers, critical for avoiding off-target effects .
  • Data reproducibility : Validate antifungal assays with triplicate runs and include positive/negative controls (e.g., Fluconazole, DMSO) .
  • Safety : Handle tetrafluoropropoxy intermediates in fume hoods due to potential volatility and toxicity .

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